Di-n-butyl diacetoxy tin
Description
Significance of Organotin Compounds in Modern Chemistry
Organotin compounds have become indispensable in various sectors of the chemical industry since the mid-20th century. bnt-chemicals.com Their utility spans a wide array of applications, making them more technologically and industrially significant than the organic compounds of any other metal. lupinepublishers.comlupinepublishers.com A primary application is in the stabilization of polymers, particularly polyvinyl chloride (PVC), where they prevent degradation. lupinepublishers.comlupinepublishers.comwikipedia.org Annually, this application alone consumes approximately 20,000 tons of tin. wikipedia.org
Furthermore, organotins are crucial as catalysts in the production of polyurethanes and silicones. wikipedia.orgtandfonline.com They also find use in agriculture as fungicides and miticides, in marine applications as antifouling agents, and in wood preservation. tandfonline.com The versatility of organotin compounds is a testament to the unique properties conferred by the tin-carbon bond. wikipedia.org
Historical Context and Evolution of Di-n-butyl Diacetoxy Tin Research
The journey of organotin chemistry began in 1852 with the synthesis of the first organotin compound by Lowing. lupinepublishers.comlupinepublishers.com However, it took nearly eight decades for their practical applications to be realized, initially as stabilizers for transformer oils and vinyl plastics. lupinepublishers.comlupinepublishers.com The 1950s marked a period of rapid expansion in the commercial use of organotin compounds, largely driven by the work of van der Kerk and his colleagues. lupinepublishers.comlupinepublishers.com
The first commercially successful stabilizers included dibutyltin (B87310) dilaurate and dibutyltin maleate, highlighting the early importance of dibutyltin derivatives. lupinepublishers.com While specific historical research milestones for this compound are not extensively documented in isolation, its development is intrinsically linked to the broader advancements in organotin chemistry, particularly in the area of PVC stabilizers and catalysis.
Classification and General Characteristics of Di-n-butyltin(IV) Derivatives
Di-n-butyltin(IV) derivatives are a class of organotin compounds with the general formula n-Bu₂SnX₂, where 'n-Bu' represents the n-butyl group and 'X' can be a variety of anionic ligands. researchgate.net These compounds are characterized by a tetravalent tin atom. niscpr.res.in A key feature of these derivatives is the tin atom's ability to expand its coordination number beyond four, often forming hypervalent structures. wikipedia.orgniscpr.res.in This is attributed to the large size of the tin atom and the availability of low-lying empty 5d orbitals. niscpr.res.in
These derivatives are typically colorless to yellowish liquids or solids. bnt-chemicals.comchemicalbook.comnih.gov For instance, di-n-butyltin dichloride, a related compound, is a colorless to slightly yellowish-brownish solid at room temperature. atamanchemicals.com They generally exhibit good solubility in organic solvents but are sparingly soluble in water. bnt-chemicals.comatamanchemicals.com The reactivity and specific applications of di-n-butyltin(IV) derivatives are largely dictated by the nature of the 'X' group.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₂₄O₄Sn |
| Molecular Weight | 351.03 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Acetic |
| Melting Point | 7-10 °C |
| Boiling Point | 280.7 ± 9.0 °C at 760 mmHg |
| Density | 1.32 g/mL at 25 °C |
| Solubility in Water | Insoluble |
Data sourced from multiple references including mubychem.combnt-chemicals.comnih.govchemicalbook.comnih.govchemsrc.com
Applications of this compound
This compound is a versatile compound with a range of industrial uses, primarily as a catalyst and a stabilizer. bnt-chemicals.comchemicalbook.comcymitquimica.com
As a Catalyst:
Polyurethanes and Silicones: It is a highly active catalyst for the formation of polyurethanes and for the vulcanization of silicones, particularly in applications requiring fast curing speeds. wikipedia.orgbnt-chemicals.comcymitquimica.com It is often used in the production of RTV (Room Temperature Vulcanizing) silicone rubber. bnt-chemicals.com
Esterification and Transesterification: It serves as an effective catalyst in esterification and transesterification reactions. bnt-chemicals.com This property is utilized in the production of synthetic lubricants and antioxidants. bnt-chemicals.com
Condensation Reactions: It catalyzes condensation reactions, such as those involved in the curing of silicone elastomers. bnt-chemicals.comchemicalbook.com
As a Stabilizer:
Polyvinyl Chloride (PVC): Like many organotin compounds, it is used as a stabilizer for PVC, preventing its degradation. lupinepublishers.comchemicalbook.com
Synthesis of this compound
One common method for the synthesis of this compound involves the reaction of dibutyltin oxide with an excess of glacial acetic acid. google.com The process typically involves heating the reactants to a temperature of 60-80 °C until the dibutyltin oxide is completely dissolved. google.com Subsequently, the mixture is subjected to vacuum distillation to remove any low-boiling-point substances, yielding the final product. google.com
Another documented synthesis method involves an alkyl group redistribution reaction. chemicalbook.com A mixture containing this compound and n-butyl triacetoxy tin can be heated under a nitrogen atmosphere to yield a product with a high percentage of this compound. chemicalbook.com
Structure
2D Structure
Properties
IUPAC Name |
dibutyltin(2+);diacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.2C2H4O2.Sn/c2*1-3-4-2;2*1-2(3)4;/h2*1,3-4H2,2H3;2*1H3,(H,3,4);/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLKTTCRRLHVGL-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn+2]CCCC.CC(=O)[O-].CC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O4Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067-33-0 | |
| Record name | Dibutyltin diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Preparation Routes for Di N Butyl Diacetoxy Tin
Conventional Synthetic Pathways
The synthesis of di-n-butyl diacetoxy tin, also known as dibutyltin (B87310) diacetate, is commonly achieved through several established chemical routes. The most conventional of these involves the direct reaction of dibutyltin oxide with acetic acid. This method is noted for its operational simplicity and potential for high yields. smolecule.com
A primary and widely utilized method for preparing this compound is the direct acetylation of dibutyltin oxide using acetic acid. smolecule.com This process involves the reaction between the oxide and the acid to form the desired diacetate and water as a byproduct.
The optimization of this synthetic route involves precise control over temperature, reaction time, and pressure to ensure complete reaction and high product purity. google.com The process typically begins by adding dibutyltin oxide to an excess of glacial acetic acid with stirring. google.com The mixture is then heated to a temperature range of 60-80°C and held for 1-2 hours, or until the dibutyltin oxide has completely dissolved. google.com
Following the initial reaction, the process involves vacuum distillation to remove byproducts and unreacted acetic acid. This is a multi-stage heating process; the temperature is first raised to 105°C under vacuum for 20-30 minutes, and then further increased to 110°C for 2-3.5 hours until no more low-boiling-point substances are distilled off. google.com This strict control over reaction conditions is designed to minimize the formation of byproducts and ensure the complete participation of the dibutyltin oxide in the reaction. google.com
Table 1: Optimized Reaction Conditions for Synthesis from Dibutyltin Oxide
| Parameter | Value |
|---|---|
| Initial Reaction Temperature | 60-80 °C |
| Initial Reaction Time | 1-2 hours |
| First Vacuum Stage Temp. | 105 °C |
| First Vacuum Stage Time | 20-30 minutes |
| Second Vacuum Stage Temp. | 110 °C |
| Second Vacuum Stage Time | 2.5-3.5 hours |
Data derived from a patented preparation technique. google.com
Stoichiometry is a critical factor in this synthesis. To drive the reaction to completion and ensure high product purity, an excess of glacial acetic acid is used. google.com The molar ratio of glacial acetic acid to dibutyltin oxide is typically maintained in the range of 4:1 to 6:1. google.com In this configuration, the excess acetic acid also functions as the solvent system, eliminating the need for additional organic solvents which might complicate the purification process. smolecule.comgoogle.com This approach is considered an atom-economical route that avoids the formation of significant waste products. smolecule.com
Table 2: Stoichiometric Ratios for Dibutyltin Oxide Acetylation
| Reactant | Molar Ratio |
|---|---|
| Glacial Acetic Acid | 4 - 6 |
| Dibutyltin Oxide | 1 |
Data derived from a patented preparation technique. google.com
Alternative Synthetic Routes
Beyond the conventional oxide route, alternative methods for synthesizing this compound have been developed. These include redistribution reactions and pathways starting from different organotin precursors.
An alternative synthesis involves an alkyl group redistribution reaction. chemicalbook.com In this method, a mixture containing triacetoxybutylstannane (B13733959) and tri-n-butyltin acetate (B1210297) is heated under specific conditions. chemicalbook.comchemicalbook.com The reaction is performed in a metal pressure vessel under a nitrogen atmosphere at a high temperature. chemicalbook.com This process yields a mixture containing this compound and n-butyl triacetoxy tin. chemicalbook.com
Table 3: Reaction Conditions for Alkyl Group Redistribution
| Parameter | Value |
|---|---|
| Temperature | 250 °C |
| Time | 0.5 hours |
| Atmosphere | Inert (Nitrogen) |
| Product Purity in Mixture | 96.3 wt% |
Data from Asahi Kasei Chemicals Corporation EP2078724. chemicalbook.com
The synthesis of di-n-butyltin compounds often begins with more fundamental precursors. Tetrabutyltin is a key intermediate in the production of various butyltin compounds. gelest.comgoogle.com Organotin halides, such as dibutyltin dichloride, are crucial precursors. smolecule.comlupinepublishers.com
One industrial pathway to dibutyltin dichloride involves reacting tin tetrachloride with organoaluminum compounds (e.g., n-Bu3Al). lupinepublishers.com Another common laboratory and industrial method starts with the reaction of tin tetrachloride with butyl Grignard reagents, followed by redistribution reactions to generate dibutyltin dichloride. smolecule.comgoogle.com
Industrial Scale Preparation and Process Considerations
The industrial-scale synthesis of this compound, also known as dibutyltin diacetate, is primarily achieved through the reaction of dibutyltin oxide with glacial acetic acid. google.com This method is favored for its efficiency and the high quality of the resulting product. The process is designed to ensure complete reaction and minimize the formation of by-products, which is crucial for cost-effective and high-yield production. google.com
A common industrial preparation technique involves a multi-step process that begins with charging a reaction kettle with an excess of glacial acetic acid. Dibutyltin oxide is then gradually added while stirring to create a homogenous mixture. The reaction is initiated by heating the mixture to a temperature range of 60-80°C for 1 to 2 hours, or until the dibutyltin oxide is fully dissolved. google.com
Following the initial reaction phase, the process moves to a purification stage. This involves vacuumizing the reactor and heating the mixture to approximately 105°C for a short period, typically 20-30 minutes. The temperature is then further increased to 110°C, and the vacuum is maintained for 2 to 3.5 hours. This step is critical for distilling off any low-boiling-point substances, such as unreacted acetic acid and water formed during the reaction. google.com The final product, this compound, is then discharged and weighed. google.com
The use of excess glacial acetic acid is a key consideration in this industrial process as it helps to drive the reaction to completion. google.com However, this necessitates the subsequent removal of the unreacted acid, which is achieved through the vacuum distillation step. google.com Controlling the reaction temperature and time is also vital to prevent the formation of unwanted by-products and to ensure the desired product quality. google.com Traditional methods have faced challenges in controlling the feeding quantity, which can lead to the formation of more by-products, reduced output, and higher production costs. google.com The described process aims to overcome these issues, resulting in a more efficient and economical production of this compound. google.com
The following table outlines various parameters from different batches in an industrial setting, showcasing the process considerations and the resulting product quality.
| Batch | Glacial Acetic Acid (g) | Dibutyltin Oxide (g) | Stirring Speed (r/min) | Reaction Time (h) | Vacuum Time (h) | Resulting Tin Content (%) |
| 1 | 330 | 276 | 170 | 1.5 | 3.5 | 33 |
| 2 | 396 | 276 | 150 | 1.5 | 2.5 | 30 |
| 3 | 320 | 276 | 200 | 2 | 2 | 27 |
Structural Chemistry and Spectroscopic Characterization of Di N Butyl Diacetoxy Tin and Its Derivatives
Molecular Structure and Coordination Geometry of Di-n-butyltin(IV) Compounds
The molecular architecture of di-n-butyltin(IV) compounds is characterized by a significant structural diversity, which is primarily dictated by the coordination number and geometry around the central tin (Sn) atom. Generally, di-substituted organotin(IV) derivatives (R₂SnX₂) often exhibit five- or six-coordinate geometries. This tendency towards higher coordination numbers is attributed to the increased Lewis acidity of the tin atom, allowing it to readily complex with Lewis bases. Common geometries observed for di-n-butyltin(IV) compounds include tetrahedral, trigonal bipyramidal, and octahedral configurations.
In many di-n-butyltin(IV) carboxylate complexes, the tin atom adopts a coordination number greater than four. For instance, analysis of various complexes has revealed geometries such as distorted square-pyramidal and skew-trapezoidal bipyramidal structures. In a dinuclear di-n-butyltin(IV) complex with an azo-carboxylic acid ligand, each tin atom was found to have a distorted square-pyramidal geometry. Another complex exhibited a structure where the coordination sphere around the tin atom was described as a skew-trapezoidal bipyramidal geometry. The specific geometry is highly dependent on the nature of the ligands attached to the tin center.
The coordination number and geometry of di-n-butyltin(IV) compounds are profoundly influenced by the nature of the attached ligands and their substituents. The denticity of the ligand—whether it binds to the tin atom at one (monodentate) or multiple points (bidentate, tridentate, etc.)—is a critical factor.
The structure of di-n-butyltin(IV) compounds in the solid state, often determined by X-ray crystallography, may not be retained in solution. Spectroscopic studies, particularly using Nuclear Magnetic Resonance (NMR), have shown that these compounds can exist in dynamic equilibrium between different structural forms in solution.
For some complexes, the solid-state structure is preserved in solution. However, in other cases, dissociation or rearrangement occurs. For example, a di-n-butyltin(IV) complex with a skew-trapezoidal bipyramidal geometry in the solid state was found to dissociate in solution, leading to a 5-coordinate structure.
A notable example of complex equilibrium dynamics is observed in di-n-butyl [bis (alkyl-aminopropionic acid)]tin (IV) complexes. For one such derivative (with an octyl substituent), ¹¹⁹Sn NMR spectroscopy revealed the presence of five distinct signals in solution. This suggests a dynamic equilibrium involving a mixture of five different hexa-coordinated species: two trans isomers and three cis isomers. In contrast, derivatives with bulkier alkyl groups (dodecyl and octadecyl) showed only a single species, indicating that the steric hindrance from the larger substituents prevents the formation of multiple isomeric forms in equilibrium. This highlights the significant role of substituent size in governing the solution-state behavior of these compounds.
Advanced Spectroscopic Characterization Techniques
The elucidation of the precise molecular structure of di-n-butyl diacetoxy tin and its derivatives relies heavily on advanced spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for providing detailed information about the connectivity and chemical environment of atoms within a molecule in solution.
NMR spectroscopy, including ¹H (proton), ¹³C (carbon-13), and ¹¹⁹Sn (tin-119) nuclei, is routinely used to characterize di-n-butyltin(IV) compounds. These techniques provide critical data for confirming the synthesis of the target molecule and for elucidating its structure and geometry in solution.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for identifying the structure of organic compounds by mapping the chemical environment of hydrogen atoms. In the case of this compound, ¹H NMR is used to confirm the presence and arrangement of the protons on the two n-butyl chains and the two acetate (B1210297) groups.
The protons of the n-butyl groups typically appear as a set of multiplets in the alkyl region of the spectrum. The terminal methyl (CH₃) protons are usually observed as a triplet, while the methylene (CH₂) groups adjacent to each other and to the tin atom appear as more complex multiplets. The chemical shifts of the protons on the carbon atom directly bonded to the tin (α-carbon) are particularly informative. The protons of the methyl groups on the acetate ligands appear as a sharp singlet, shifted downfield due to the proximity of the electronegative oxygen atoms of the carbonyl group.
| Proton Assignment | Typical Chemical Shift (δ) in ppm |
| Acetate (CH₃) | ~2.10 |
| Butyl α-CH₂ | 1.5 - 1.7 |
| Butyl β-CH₂ | 1.2 - 1.4 |
| Butyl γ-CH₂ | 1.2 - 1.4 |
| Butyl δ-CH₃ | ~0.9 |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. For this compound, this technique is essential for identifying the carbonyl carbons of the acetate ligands and the distinct carbon atoms within the n-butyl chains.
Each carbon atom in a unique chemical environment produces a separate signal in the ¹³C NMR spectrum. The carbonyl carbon (C=O) of the acetate group is highly deshielded and appears at the downfield end of the spectrum, typically in the range of 170-185 ppm. libretexts.org The methyl carbon of the acetate group appears much further upfield. The four carbon atoms of the n-butyl chains are resolved into four distinct signals, with the carbon directly attached to the tin atom (Cα) being the most deshielded among the alkyl carbons.
| Carbon Assignment | Typical Chemical Shift (δ) in ppm |
| Carbonyl (C=O) | ~181 |
| Butyl Cα | ~27 |
| Butyl Cβ | ~26 |
| Butyl Cγ | ~25 |
| Acetate (CH₃) | ~22 |
| Butyl Cδ | ~13 |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹¹⁹Sn NMR for Tin Coordination and Chemical Shift Analysis
Tin-119 Nuclear Magnetic Resonance (¹¹⁹Sn NMR) spectroscopy is a powerful tool for determining the coordination number of the tin atom in organotin compounds. researchgate.net The chemical shift (δ) in ¹¹⁹Sn NMR is highly sensitive to the electronic environment and coordination geometry around the tin nucleus. huji.ac.il For di-n-butyltin(IV) compounds, the ¹¹⁹Sn chemical shift values can indicate whether the tin center is four-, five-, or six-coordinate. asianpubs.orgresearchgate.net
Generally, an upfield shift (to more negative ppm values) in the ¹¹⁹Sn NMR spectrum corresponds to an increase in the coordination number of the tin atom. researchgate.net For instance, diorganotin(IV) derivatives exhibiting penta- or hexa-coordinated geometries often show ¹¹⁹Sn NMR signals in distinct upfield regions. sysrevpharm.org Specifically, five-coordinate diorganotin complexes typically display resonances in the range of δ -90 to -190 ppm, while six-coordinate complexes appear further upfield, between δ -210 and -400 ppm. researchgate.net
In the case of di-n-butyltin diacetate and related carboxylates, the ¹¹⁹Sn chemical shift can vary depending on the solvent and the specific carboxylate ligand. However, reported values for diorganotin dicarboxylates generally fall within the range expected for five- or six-coordinate tin centers, suggesting that the acetate groups act as bidentate or bridging ligands in solution. researchgate.net This is in contrast to four-coordinate tin, which would be expected at a downfield chemical shift. researchgate.net
Table 1: Representative ¹¹⁹Sn NMR Chemical Shift Ranges for Diorganotin(IV) Complexes
| Coordination Number | Geometry | Typical ¹¹⁹Sn Chemical Shift Range (ppm) |
|---|---|---|
| 4 | Tetrahedral | > 0 |
| 5 | Trigonal bipyramidal | -90 to -190 |
| 6 | Octahedral | -210 to -400 |
This table provides generalized ranges; specific values can be influenced by ligand type and solvent effects.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound and confirming the coordination of the carboxylate groups to the tin atom. The key diagnostic bands in the IR spectrum are the asymmetric (νasym(COO)) and symmetric (νsym(COO)) stretching vibrations of the carboxylate group. researchgate.net The difference between these two frequencies, denoted as Δν(COO), provides valuable information about the coordination mode of the carboxylate ligand. researchgate.net
When the acetate group acts as a monodentate ligand, the Δν(COO) value is typically larger than that of the free carboxylate ion. Conversely, a smaller Δν(COO) value suggests bidentate (chelating or bridging) coordination. For di-n-butyltin dicarboxylates, the observed Δν(COO) values often indicate that the carboxylate groups are not acting as simple monodentate ligands, but rather are involved in higher coordination around the tin atom. aensiweb.com
In addition to the carboxylate stretches, the IR spectrum of this compound also shows characteristic bands for the Sn-C and Sn-O bonds. The Sn-C stretching vibrations are typically observed in the region of 542-579 cm⁻¹, while the Sn-O stretching frequencies appear at lower wavenumbers, often around 445-481 cm⁻¹. asianpubs.orgnih.gov The presence of these bands confirms the formation of the organotin carboxylate structure. nih.gov
Table 2: Key Infrared Absorption Frequencies for Di-n-butyltin Dicarboxylates
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|
| Asymmetric COO Stretch (νasym) | ~1600 |
| Symmetric COO Stretch (νsym) | ~1400 |
| Sn-C Stretch | 542 - 579 |
| Sn-O Stretch | 445 - 481 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for elucidating its fragmentation pathways under electron impact. The mass spectrum of organotin compounds is characterized by the distinctive isotopic pattern of tin, which has ten stable isotopes. This isotopic signature helps in the identification of tin-containing fragments. dtic.mil
For diorganotin dicarboxylates, a common fragmentation pattern involves the initial loss of one of the carboxylate ligands. tubitak.gov.tr This is often followed by the loss of a carbon dioxide molecule and then the successive cleavage of the n-butyl groups from the tin atom. tubitak.gov.tr The fragmentation of the butyl chains themselves can also be observed. dtic.mil
The analysis of the fragmentation pattern provides valuable structural information and confirms the composition of the molecule. For this compound, the mass spectrum would be expected to show a parent molecular ion peak (or related ions) corresponding to its molecular weight, followed by a series of fragment ions resulting from the characteristic losses of acetate and butyl groups.
X-ray Diffraction Studies of Related Di-n-butyltin(IV) Complexes
While a specific X-ray crystal structure for this compound may not be readily available, the structures of numerous related di-n-butyltin(IV) dicarboxylate complexes have been determined using single-crystal X-ray diffraction. tandfonline.com These studies provide significant insights into the probable solid-state structure of this compound.
X-ray diffraction analyses of di-n-butyltin(IV) complexes with various carboxylate ligands have revealed diverse structural motifs, including monomeric, dimeric, and polymeric arrangements. tandfonline.comacs.org In many of these structures, the tin atom is found to be in a five- or six-coordinate environment, achieving this higher coordination through the chelating or bridging behavior of the carboxylate ligands. nih.gov For example, some di-n-butyltin(IV) complexes adopt a distorted trigonal bipyramidal or octahedral geometry. nih.gov In dimeric structures, such as bis[dicarboxylatotetraorganodistannoxane] types, a central Sn₂O₂ ring can be formed. These crystallographic studies consistently show that the two n-butyl groups typically occupy positions that minimize steric hindrance. researchgate.net
Structural Analysis of Di-n-butyltin Carboxylates
The structural chemistry of di-n-butyltin carboxylates is rich and varied, largely due to the flexible coordination behavior of the carboxylate ligands and the tin atom's ability to adopt different coordination numbers. tandfonline.com In the solid state, these compounds often exhibit polymeric or oligomeric structures where the carboxylate groups bridge two or more tin atoms, leading to extended networks. acs.org
The coordination geometry around the tin atom in di-n-butyltin dicarboxylates is frequently a distorted trigonal bipyramidal or octahedral arrangement. sysrevpharm.org In a trigonal bipyramidal geometry, the two n-butyl groups typically occupy the equatorial positions, with the carboxylate oxygens in the axial and one equatorial position. In an octahedral geometry, the n-butyl groups are usually found in a trans configuration. researchgate.net The specific structure adopted is influenced by the steric and electronic properties of the carboxylate ligand.
In solution, the solid-state structures of di-n-butyltin carboxylates may or may not be retained. NMR studies suggest that in non-coordinating solvents, there can be an equilibrium between different species, including monomers and various oligomers. acs.org The bidentate nature of the carboxylate group may be lost in solution, leading to different coordination environments compared to the solid state. sysrevpharm.org
Ligand Redistribution and Fluxional Dynamics in Related Distannoxanes
Distannoxanes, which are compounds containing a Sn-O-Sn linkage, are closely related to di-n-butyltin carboxylates, particularly in their dimeric and oligomeric forms. These compounds are known to exhibit dynamic behavior in solution, including ligand redistribution and fluxionality. ilpi.com
Fluxionality refers to molecular rearrangements that occur on the NMR timescale, leading to the interchange of chemically inequivalent groups. In the context of organotin compounds, this can involve the rapid exchange of ligands between different coordination sites on the tin atom or even between different tin centers. For some diorganotin(IV) derivatives, this fluxional behavior can result in penta- or hexa-coordinated geometries in solution. sysrevpharm.org
Ligand redistribution reactions are also common in organotin chemistry. For example, a redistribution reaction between a diorganotin dicarboxylate (R₂SnL₂) and a diorganotin dichloride (R₂SnCl₂) can lead to the formation of a chlorodiorganotin carboxylate (R₂SnClL). tubitak.gov.tr These dynamic processes are important for understanding the reactivity and solution-state behavior of di-n-butyltin diacetoxy tin and related compounds.
Catalytic Mechanisms and Reaction Kinetics
General Principles of Organotin Catalysis
Organotin compounds, including di-n-butyl diacetoxy tin, primarily function as Lewis acid catalysts. capes.gov.brniscpr.res.in The tin atom in these compounds possesses vacant 5d orbitals, which allows it to expand its coordination number beyond four by accepting electron pairs from donor molecules, such as those containing oxygen or nitrogen atoms. niscpr.res.in This ability to form hypervalent intermediates is a cornerstone of their catalytic activity. niscpr.res.in
The catalytic cycle in most applications involves the coordination of the tin center with a reactant that has a hydroxyl (-OH) group, like an alcohol or a silanol (B1196071). scispace.com This coordination polarizes the O-H bond, increasing the nucleophilicity of the oxygen atom and making the proton more acidic. The general mechanism often involves either the formation of a ternary complex between the catalyst and the reactants or a direct insertion of one reactant into a tin-ligand bond, which is subsequently cleaved by the second reactant to yield the product and regenerate the catalyst. capes.gov.br The nature of the organic groups (e.g., butyl) and the anionic ligands (e.g., acetate) attached to the tin atom modulates its Lewis acidity and steric hindrance, thereby fine-tuning the catalyst's reactivity and selectivity for specific applications. scispace.com
Catalytic Activity in Esterification and Transesterification Reactions
This compound is an effective catalyst for both esterification (the reaction of a carboxylic acid with an alcohol) and transesterification (the exchange of an alkoxy group of an ester with another alcohol) reactions. scispace.comgoogle.com While strong acids and bases can also catalyze these reactions, organotin catalysts are often preferred because they are less corrosive and minimize side reactions, such as dehydration, leading to higher purity products. capes.gov.brscispace.com These reactions typically require elevated temperatures, often above 150-200°C. scispace.com
The catalytic mechanism for these reactions generally falls into two main categories:
Lewis Acid Mechanism : The tin compound coordinates to the carbonyl oxygen of the carboxylic acid or ester. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. niscpr.res.in
Exchange/Insertion Mechanism : This pathway involves an initial exchange of one of the acetate (B1210297) ligands on the tin atom with the incoming alcohol to form a tin alkoxide intermediate. The carbonyl group of the ester or carboxylic acid then coordinates and inserts into the newly formed Sn-O bond of the alkoxide. Subsequent alcoholysis of this intermediate releases the final ester product and regenerates the active catalyst. niscpr.res.in
In biodiesel production, this compound has demonstrated excellent activity in the transesterification of triglycerides into fatty acid methyl esters (FAMEs), showing good tolerance to free fatty acids and water, which can be problematic for traditional catalysts. google.com
Mechanisms of Condensation Reactions Catalyzed by this compound
This compound is a prominent catalyst for condensation reactions, which involve the joining of two molecules with the elimination of a smaller molecule, such as water or alcohol. Its role is particularly crucial in the curing of silicone and polyurethane systems.
This compound is widely used to catalyze the cross-linking of silicone polymers at room temperature, a process known as Room Temperature Vulcanizing (RTV). sinosil.comresearchgate.net The reaction typically involves the condensation of silanol-terminated polymers (Si-OH) with an alkoxysilane crosslinker (Si-OR).
The proposed mechanism suggests that the catalyst's role begins with its own hydrolysis. In the presence of ambient moisture, this compound (a dialkyltin dicarboxylate) is hydrolyzed to form a dibutyltin (B87310) hydroxide (B78521) species. researchgate.net This hydroxide is considered the true catalytic species. The subsequent steps are as follows:
Catalyst Activation : The dialkyltin dicarboxylate reacts with water to form an organotin hydroxide. researchgate.net
Formation of Tin Silanolate : The organotin hydroxide then reacts with the alkoxysilane crosslinker (e.g., tetraethoxysilane) to form an organotin silanolate, eliminating a molecule of alcohol. researchgate.net
Cross-linking Reaction : The organotin silanolate undergoes silanolysis, reacting with a silanol group on the end of a silicone polymer chain. This step forms a new, stable siloxane bond (Si-O-Si), which constitutes the cross-link in the cured rubber network. researchgate.net
Catalyst Regeneration : The reaction also regenerates the organotin hydroxide, allowing it to participate in further cross-linking reactions. researchgate.net
This catalytic cycle facilitates the formation of a durable, three-dimensional silicone network at ambient conditions.
In the formation of polyurethanes, this compound catalyzes the reaction between an isocyanate (-NCO) and a polyol (-OH). scispace.compaint.org Kinetic studies of the reaction between phenyl isocyanate and methanol (B129727) catalyzed by this compound have led to a detailed proposed mechanism that proceeds through several distinct steps. capes.gov.brscispace.comnii.ac.jp
| Step | Description |
| 1. Complexation | The alcohol (methanol) first coordinates with the this compound (DBTDA) catalyst to form a complex. scispace.comnii.ac.jp |
| 2. Dissociation | This complex then dissociates into a proton (H+) and a tin-alkoxy anion complex, {(n-C4H9)2Sn(OCOCH3)2(OCH3)}-. scispace.comnii.ac.jp |
| 3. Insertion (Rate-Determining) | The isocyanate molecule inserts into the tin-alkoxy (Sn-OCH3) bond of the anion. This step is the slowest and therefore the rate-determining step of the overall reaction. scispace.comnii.ac.jp |
| 4. Methanolysis & Regeneration | The resulting urethane (B1682113) precursor undergoes methanolysis (cleavage by methanol), which releases the final urethane product and regenerates the active anionic catalyst, allowing the cycle to continue. scispace.comnii.ac.jp |
This mechanism successfully explains the observed reaction kinetics, including the strong inhibitory effect of protons on the catalyzed reaction. capes.gov.brscispace.com
The catalytic performance of this compound (DBTDA) is often benchmarked against other organotin catalysts, most notably dibutyltin dilaurate (DBTDL). While both are effective, their kinetic profiles differ depending on the reaction system.
In silicone curing , DBTDA is considered an active catalyst that does not require an induction period to initiate the polymerization of alkoxysilanes. nih.gov In contrast, DBTDL is often described as an inactive catalyst that requires an induction time before it becomes active, likely due to a slower initial hydrolysis step. nih.gov
In polyurethane formation , DBTDA is generally found to be a more reactive catalyst than DBTDL. scispace.com The shorter acetate ligands of DBTDA are more labile and can be exchanged more readily during the catalytic cycle compared to the long laurate chains of DBTDL, contributing to its higher activity. google.com This makes DBTDA a very versatile and efficient catalyst for the isocyanate-hydroxyl reaction. poliuretanos.com.br
The table below summarizes a qualitative comparison of these two prominent catalysts.
| Feature | This compound (DBTDA) | Dibutyltin Dilaurate (DBTDL) |
| Reactivity in Polyurethane Formation | Higher | Lower |
| Activity in Silicone Curing | Active; no induction period required nih.gov | Inactive; requires an induction period nih.gov |
| Ligand Lability | High (Acetate groups are easily exchanged) google.com | Lower (Laurate groups are less easily exchanged) |
| Primary Applications | RTV silicones, polyurethane foams, coatings, esterification paint.org | Polyurethanes (foams, elastomers, coatings), RTV silicones poliuretanos.com.br |
Role in Polymerization Processes
The catalytic functions of this compound culminate in its significant role in various industrial polymerization processes.
Polyurethane Production : It serves as a gelling catalyst, promoting the chain extension reaction between polyols and isocyanates to form the polymer backbone. Its high efficiency allows for precise control over curing times in applications ranging from flexible foams to rigid elastomers and coatings. capes.gov.brpaint.org
Silicone Elastomers : As a condensation cure catalyst, it is essential for the room-temperature cross-linking of silicone polymers to form sealants, adhesives, and encapsulants. sinosil.compaint.org
Polyester (B1180765) Synthesis : It is used in the step-growth polymerization for producing polyesters and alkyd resins through high-temperature esterification and transesterification reactions. google.com Its ability to function under milder conditions than traditional acid catalysts with fewer side reactions is a distinct advantage. scispace.com
In each of these applications, this compound provides a reliable and efficient means of controlling complex polymerization reactions, enabling the production of a wide array of materials with tailored properties.
Polymerization/Gelation Catalysis
This compound, also known as dibutyltin diacetate (DBTDA), is a highly effective organotin catalyst used to accelerate polymerization and gelation in various systems, most notably polyurethanes and silicones. researchgate.netatamanchemicals.com Its catalytic function stems from its nature as a Lewis acid, where the central tin atom coordinates with reactants to facilitate bond formation. paint.org
In polyurethane production, DBTDA catalyzes the primary reaction between an isocyanate group (NCO) and a hydroxyl group (OH) from a polyol to form a urethane linkage. allhdi.compcimag.com This process is crucial for the formation of the polymer backbone. The mechanism involves the DBTDA molecule coordinating with the reactants, which polarizes the isocyanate group and makes it more susceptible to nucleophilic attack by the hydroxyl group. paint.orgallhdi.com This catalytic action significantly increases the rate of urethane formation, leading to faster gelation and polymer network development. reaxis.com DBTDA is recognized for its ability to preferentially catalyze this polymerization reaction over competing reactions, such as the reaction between isocyanate and water. reaxis.com
For silicone systems, particularly Room Temperature Vulcanizing (RTV) silicones, DBTDA serves as a potent catalyst for silanol condensation. atamanchemicals.comreaxis.com The process involves the hydrolysis of precursor molecules like organosilanes, followed by the condensation of the resulting silanol (Si-OH) groups to form stable siloxane (Si-O-Si) bonds. researchgate.net This reaction builds the cross-linked polymer network that gives the silicone its final properties. DBTDA has been identified as one of the most effective catalysts for this hydrolysis and condensation process. researchgate.net
Crosslinking Mechanisms
The role of this compound extends to facilitating the crosslinking of polymer chains, which is essential for developing the three-dimensional network structure that imparts elasticity and durability to materials like elastomers, sealants, and coatings. reaxis.com
In polyurethane systems, as the polymerization reaction progresses, DBTDA continues to catalyze the formation of urethane linkages between polyol chains and polyisocyanates, effectively creating cross-links between the linear polymer chains. This cross-linking reaction is fundamental to the curing process, transforming the liquid resin into a solid, elastomeric, or rigid foam. atamanchemicals.com
In silicone chemistry, DBTDA's catalytic activity is central to the crosslinking mechanism. It acts as a catalyst for both polymerization and crosslinking by promoting the condensation reaction of silanol groups. reaxis.com This is particularly important in RTV sealants, where a tri- or tetrafunctional crosslinking agent is used. The catalyst facilitates the reaction between the terminal hydroxyl groups on linear silicone polymers and the crosslinker, leading to a robust, three-dimensional network. paint.org The efficiency of DBTDA in promoting these silanol condensation reactions makes it a preferred catalyst for applications requiring a rapid cure. bnt-chemicals.com
Influence on Reaction Rate and Curing Speed
This compound is known for its high catalytic activity, which translates to a significant influence on reaction rates and curing speeds. reaxis.combnt-chemicals.com It is generally considered a more reactive and faster catalyst than the commonly used standard, dibutyltin dilaurate (DBTDL). bnt-chemicals.com This enhanced reactivity is often attributed to its higher tin content by weight and the nature of its smaller acetate ligands. reaxis.com
This characteristic is particularly desirable in applications where a "snap cure" or rapid curing is needed, such as in certain polyurethane coatings and cold-curing silicone casting resins. reaxis.combnt-chemicals.com The use of DBTDA can substantially shorten the time required to achieve a tack-free surface and full cure, increasing manufacturing throughput. atamanchemicals.com In many formulations for adhesives and sealants, DBTDA is specifically chosen when the curing speed achievable with DBTDL is insufficient. bnt-chemicals.com
To modulate the curing profile and balance reactivity with working time (pot life), DBTDA is sometimes used in combination with DBTDL. bnt-chemicals.com A common practice is to blend the two catalysts, with typical ratios of DBTDA to DBTDL ranging from 1:9 to 2:8, to achieve a desired reaction rate while mitigating the strong acetic acid odor associated with DBTDA. bnt-chemicals.com
Table 1: Comparative Reactivity of this compound (DBTDA)
| Feature | This compound (DBTDA) | Dibutyltin dilaurate (DBTDL) | Reference |
|---|---|---|---|
| Catalytic Activity | High / Very Active | Standard / Less Reactive | bnt-chemicals.com |
| Curing Speed | Faster | Slower | atamanchemicals.combnt-chemicals.com |
| Primary Use Case | Applications requiring fast cure ("snap cure") | General purpose applications | reaxis.combnt-chemicals.com |
| Reactivity Source | Higher tin content, smaller acetate ligands | Lower tin content, larger laurate ligands | reaxis.com |
| Common Blending Ratio | Often blended (10-20%) with DBTDL | Often used as the sole catalyst or in blends | bnt-chemicals.com |
Investigation of Radical Reaction Pathways Involving Organotin Compounds
While organotin compounds are utilized in certain radical reactions, extensive research has primarily focused on the role of organotin hydrides, such as tributyltin hydride, as mediators of free-radical chain reactions. libretexts.orguomustansiriyah.edu.iq These compounds are known to generate tin-centered radicals that can participate in processes like halogen atom abstraction to initiate subsequent carbon-centered radical reactions. uomustansiriyah.edu.iq
However, the available scientific literature does not provide significant evidence for this compound participating in similar radical reaction pathways. Its established role in industrial and laboratory synthesis is overwhelmingly that of a Lewis acid catalyst for condensation and polymerization reactions, such as the formation of polyurethanes and the curing of silicones. paint.orgreaxis.com The catalytic mechanism in these applications involves coordination chemistry rather than the generation of free radicals. While some organotin-containing monomers can be incorporated into polymers via free-radical polymerization, this process involves the radical reaction of the organic functional groups of the monomer, not a radical pathway involving the dibutyltin diacetate moiety itself as an initiator or chain carrier. doaj.org
Applications in Polymer Chemistry and Materials Science
Polyurethane Systems
In polyurethane chemistry, Di-n-butyl diacetoxy tin functions as a potent gelation catalyst, primarily accelerating the reaction between isocyanates and polyols to form the urethane (B1682113) linkage. reaxis.compatchamltd.com Its catalytic activity is notably higher than other common catalysts like dibutyltin (B87310) dilaurate (DBTDL), making it suitable for applications requiring rapid curing. atamanchemicals.combnt-chemicals.com The compound preferentially catalyzes the urethane (polyol-isocyanate) reaction over the water-isocyanate reaction, which is crucial for controlling the polymer structure and minimizing side reactions like CO2 generation in non-foam applications. reaxis.com
Adhesives and Sealants
This compound is a key catalyst in the formulation of polyurethane adhesives and sealants, where precise control over curing time is essential. atamanchemicals.combnt-chemicals.com It is particularly valued in applications that demand a fast curing speed that cannot be achieved with standard catalysts like DBTDL. bnt-chemicals.com The high activity of DBTA allows for rapid bond formation and development of mechanical properties, making it an efficient choice for industrial assembly and construction applications. allhdi.com Its role is to accelerate the cross-linking reactions that transform the liquid polymer precursors into a solid, resilient material. atamanchemicals.com
The selection of a catalyst is critical for balancing the working time (pot life) and the cure speed of the sealant. bdmaee.net While highly active, the concentration of DBTA can be optimized to meet specific application requirements for handling and curing. reaxis.com In some formulations, it is used to ensure a strong, durable bond in demanding environments.
Coatings, Paints, and Foams (Automotive and Industrial Applications)
This compound is extensively used as a highly active catalyst in urethane-based paints and coatings for both automotive and industrial sectors. bnt-chemicals.com It is particularly effective in two-component polyurethane systems where a rapid cure is necessary. tib-chemicals.com In coating formulations, DBTA's strong catalytic effect facilitates a "snap cure," which is desirable for efficient production lines and for achieving a durable, high-gloss finish. reaxis.com This rapid curing helps to enhance properties such as scratch resistance and hardness in the final coating. borchers.com
In the production of polyurethane foams, including rigid, semi-rigid, and flexible types, DBTA serves as a catalyst to control the polymerization or "gel" reaction. atamanchemicals.comnih.govchemicalbook.com It is used in formulations for spray-coated rigid foams and high-resilience molded foams. made-in-china.com While amine catalysts are often used to promote the blowing (water-isocyanate) reaction, organotin catalysts like DBTA are essential for building the polymer network. sabtechmachine.comsan-apro.co.jp The balance between these catalytic reactions is critical for determining the foam's cellular structure, density, and mechanical properties. bdmaee.netresearchgate.net To mitigate its characteristic acetic acid odor, DBTA is sometimes used in combination with dibutyltin dilaurate. atamanchemicals.commade-in-china.com
| Application | Primary Function | Key Research Finding | Reference |
|---|---|---|---|
| Adhesives & Sealants | Controls and accelerates curing time. | Provides a faster curing speed compared to the standard catalyst, Dibutyltin dilaurate (DBTDL). | bnt-chemicals.com |
| Automotive & Industrial Coatings | Promotes a "snap cure" for rapid drying. | Known as a highly active catalyst in urethane-based paints and coatings. | reaxis.combnt-chemicals.com |
| Polyurethane Foams | Acts as a gel catalyst for polymer network formation. | Used in spray-coated rigid foams and high-resilience molded foams. | atamanchemicals.commade-in-china.com |
Elastomers and Plastics
The catalytic properties of this compound are also leveraged in the production of polyurethane elastomers. atamanchemicals.comtib-chemicals.com These materials require a controlled and efficient curing process to achieve the desired balance of flexibility, strength, and durability. DBTA's high reactivity ensures a thorough cross-linking of the polymer chains, which is essential for the development of the elastomeric properties. reaxis.compatchamltd.com
Beyond its catalytic role, this compound also serves as a stabilizer for plastics, most notably for polyvinyl chloride (PVC). atamanchemicals.comchemicalbook.com In this capacity, it helps to prevent the thermal degradation of the polymer during processing and improves the long-term stability of the final product against decomposition by light and acid. bnt-chemicals.com This stabilizing effect enhances the durability and lifespan of PVC products. nih.gov
Silicone Systems
In silicone chemistry, this compound is a highly effective catalyst for condensation curing reactions. atamanchemicals.com It facilitates the cross-linking of silanol-terminated polymers, a fundamental process in the curing of many silicone-based materials. reaxis.com The catalyst's high activity leads to rapid curing at ambient conditions. atamanchemicals.com
Room Temperature Vulcanizing (RTV) Silicones and Sealants
This compound is a principal catalyst used in the curing of Room Temperature Vulcanizing (RTV) silicone sealants. atamanchemicals.com It is particularly well-suited for acetoxy-based RTV systems, where it acts as a gel catalyst to promote the condensation reaction of silanols. atamanchemicals.comspecialchem.com The catalytic speed of DBTA is characteristically faster than that of dibutyltin dilaurate, which allows for a quicker set time. atamanchemicals.commade-in-china.com
This rapid curing is advantageous in applications where fast sealing and adhesion are required, such as in the automotive sector. atamanchemicals.combnt-chemicals.com For instance, research has shown that RTV silicone rubber formulations using DBTA exhibit a significantly lower set time compared to those using DBTDL, reducing assembly times from hours to a fraction of that time. researchgate.net In some formulations, DBTA is combined with DBTDL in ratios such as 1:9 or 2:8 to balance cure speed and other properties like tooling time. made-in-china.comspecialchem.comgoogle.com
| System Type | Catalytic Role | Observed Advantage | Reference |
|---|---|---|---|
| Acetoxy RTV Silicones | Curing/Solidifying Catalyst | Higher catalysis speed than Dibutyltin dilaurate (DBTDL). | specialchem.com |
| General RTV Sealants | Polymerization and Crosslinking | Catalyzes the silanol (B1196071)/silane condensation reaction. | reaxis.com |
| Automotive RTV Silicones | Fast Curing Agent | Offers special advantages where rapid curing is beneficial. | atamanchemicals.combnt-chemicals.com |
Cold-Curing Silicone Casting Resins
The high reactivity of this compound makes it an especially fast and effective catalyst for cold-curing silicone casting resins. atamanchemicals.combnt-chemicals.com These applications require a catalyst that can efficiently promote polymerization and cross-linking at room temperature to form a solid, molded part. The potent catalytic action of DBTA ensures a complete and rapid cure, which is critical for achieving the desired final properties and dimensional stability of the cast resin. bnt-chemicals.com Its efficiency in this area is a direct result of its ability to powerfully catalyze silanol condensation reactions. atamanchemicals.com
Role as a Stabilizer in Polymer Systems (e.g., against Light and Acid Decomposition)
Beyond its catalytic functions, this compound is employed as a stabilizer for various plastics. bnt-chemicals.com It is particularly effective in counteracting polymer degradation caused by exposure to light and acidic compounds. bnt-chemicals.comatamanchemicals.com This stabilizing property is crucial for enhancing the durability and extending the service life of polymer products, especially those subjected to aggressive environmental conditions. bnt-chemicals.com One notable application is its use as a stabilizer for polyvinyl chloride (PVC), helping to prevent decomposition during processing and use. atamanchemicals.comchemicalbook.com
Advanced Material Synthesis
This compound is a valuable precursor material in the synthesis of advanced thin films through Chemical Vapor Deposition (CVD). chemicalbook.com Specifically, it is used in laser-assisted CVD to produce thin-film tin(IV) oxide (SnO₂), a material sought after for applications such as gas sensors. atamanchemicals.comchemicalbook.com
Tin oxide thin layers possess the dual properties of high transparency to visible light and electrical conductivity, making them suitable as transparent conducting oxides (TCOs). These materials are critical components in devices like solar cells, flat-panel displays, and energy-conserving low-emissivity coatings for windows. reaxis.com this compound serves as an organometallic precursor for depositing these films. chemicalbook.com Research has demonstrated its use in preparing high-quality fluorine-doped tin oxide (FTO) thin films, which are a prominent type of TCO, via a spray-deposition method. reaxis.com
The electrical and optical properties of tin oxide films can be precisely controlled by adjusting the CVD process parameters. reaxis.com When using this compound as a precursor for fluorine-doped tin oxide films, factors such as substrate temperature, precursor concentration, and dopant concentration are critical for optimizing film quality. Detailed studies have identified optimal conditions to achieve high electronic conductivity and optical transmittance. For instance, using a dilute precursor solution of 0.1 M this compound with a specific fluorine-to-tin ratio at a moderate substrate temperature has been shown to yield superior films. reaxis.com
| Parameter | Optimized Value/Condition | Resulting Film Property |
|---|---|---|
| Precursor Concentration | 0.1 M DBTDA in propan-2-ol and water | Electronic Conductivity: 31.85 × 10² Ω⁻¹ cm⁻¹ Sheet Resistance: 4.4 Ω/□ Average Transmittance (400-800 nm): >80% |
| Dopant Source & Concentration | 0.3 M Ammonium fluoride (B91410) (NH₄F) | |
| Substrate Temperature | 470 °C |
This compound also finds application in the field of oleochemistry. bnt-chemicals.comatamanchemicals.com It functions as an effective catalyst for transesterification reactions, which are fundamental processes in the production of synthetic lubricants and certain types of antioxidants. bnt-chemicals.comatamanchemicals.com Its high activity facilitates the synthesis of various esters, including those used in lubricants and cosmetics. bnt-chemicals.com
Catalysis in Polyvinyl Chloride (PVC) Polymerization
This compound, an organotin compound, is utilized in the context of Polyvinyl Chloride (PVC) primarily as a heat stabilizer rather than a direct polymerization catalyst. atamanchemicals.com PVC is known for its thermal instability, as it undergoes autocatalytic dehydrochlorination at processing temperatures, leading to the formation of conjugated double bonds that cause discoloration and embrittlement. nih.govlupinepublishers.comcore.ac.uk Organotin compounds have been employed since the 1940s to counteract this degradation. lupinepublishers.comresearchgate.net
The function of this compound in this capacity is multifaceted. Its primary role is to prevent the degradation that occurs during the high-temperature processing of the polymer. The stabilization mechanism involves the scavenging of hydrogen chloride (HCl), which is evolved during degradation and acts as a catalyst for further decomposition. nih.govcore.ac.uk Furthermore, the organotin stabilizer can substitute labile chlorine atoms on the PVC polymer chain with more stable groups, thus preventing the initiation of the "zipper-like" degradation reaction. core.ac.uk The tin atom in the compound acts as a Lewis acid, which can interrupt the degradation sequence. lupinepublishers.com While not a catalyst for the initial formation of PVC chains from vinyl chloride monomers, its role in preventing autocatalytic decomposition is crucial for manufacturing viable PVC products. researchgate.net Typically, organotin stabilizers are added at a loading of 0.5–2% by weight of the polymer. lupinepublishers.com
Research into the effects of organotin stabilizers demonstrates their efficacy in improving the thermal stability of PVC. The data below, based on studies of plasticized PVC films, illustrates the impact of an organotin stabilizer on the material's resistance to thermal degradation.
Table 1: Effect of Organotin Stabilizer on Thermal Stability of Plasticized PVC
| Property | PVC Film without Stabilizer | PVC Film with Organotin Stabilizer |
|---|---|---|
| Onset of HCl Evolution (at 140°C) | 14.3 hours | > 30.3 hours |
| Onset of HCl Evolution (at 160°C) | 2.5 hours | 14.3 hours |
| Degradation Temperature (TGA) | Lower | Higher |
This table is generated based on data patterns reported for organotin stabilizers in plasticized PVC films. core.ac.uk
Potential in Polymer Electrolytes for Batteries
The application of this compound in polymer electrolytes for batteries is an emerging area with limited published research. Polymer electrolytes are considered a promising alternative to traditional liquid electrolytes in lithium-ion and other solid-state batteries due to their enhanced safety, non-flammability, and flexibility. mdpi.commdpi.com These electrolytes typically consist of a polymer matrix, such as Poly(ethylene oxide) (PEO), and a lithium salt. mdpi.comnasa.gov A key challenge remains their relatively low ionic conductivity at ambient temperatures compared to their liquid counterparts. mdpi.commdpi.com
While direct studies detailing the performance of this compound in battery electrolytes are scarce, its classification as a potential "Battery Additive" suggests a possible role. reaxis.com Given its established function as a versatile catalyst in the production of other polymers like polyurethanes and silicones, one potential application could be as a catalyst for the in-situ polymerization or crosslinking of gel polymer electrolytes (GPEs). atamanchemicals.comreaxis.comgbxfsilicones.com This process would involve polymerizing a liquid monomer mixture within the battery cell to form a solid or gel-like electrolyte, ensuring better interfacial contact with the electrodes. oaepublish.com Its catalytic activity could enable controlled and efficient curing of the polymer matrix, potentially influencing the final mechanical and electrochemical properties of the electrolyte.
Further research is necessary to validate these potential applications and to characterize the specific effects of this compound on the performance of polymer electrolytes. The table below outlines key parameters for polymer electrolytes and speculates on the potential influence of a catalytic additive.
Table 2: Potential Influence of Catalytic Additives on Polymer Electrolyte Properties
| Property | Desired Characteristic | Potential Role of this compound as an Additive |
|---|---|---|
| Ionic Conductivity | High (>10⁻⁴ S/cm at room temp) | May indirectly influence conductivity by modifying the polymer matrix structure during in-situ polymerization. |
| Electrochemical Stability | Wide electrochemical window (>4.3 V) | Unknown; would require specific testing to determine its stability and interaction with electrodes. |
| Mechanical Strength | High dimensional stability, good flexibility | Could enhance mechanical properties by acting as a crosslinking or curing agent for the polymer matrix. reaxis.com |
| Interfacial Contact | Low impedance with electrodes | In-situ polymerization catalysis could promote better wetting and adhesion to electrode surfaces. |
This table presents hypothetical roles for a catalytic additive based on the known functions of this compound and the general requirements for polymer electrolytes.
Reactivity and Chemical Behavior
Hydrolysis in Aqueous and Alkaline Solutions
Di-n-butyl diacetoxy tin, an organotin compound, exhibits susceptibility to hydrolysis, particularly when exposed to moisture. atamanchemicals.comreaxis.com This reaction is a key factor in its chemical behavior and stability. In aqueous environments, this compound readily undergoes hydrolysis, leading to the formation of a white precipitate. chemicalbook.commade-in-china.com The primary cause of instability for organotin compounds like this compound is hydrolysis, which results in the formation of insoluble tin oxides. reaxis.com
The hydrolysis process involves the cleavage of the tin-acetate bonds by water molecules. While detailed kinetic studies on the hydrolysis of this compound in alkaline solutions are not extensively documented in the provided search results, the general behavior of organotin carboxylates suggests that the rate of hydrolysis would be significantly influenced by pH. In alkaline conditions, the hydrolysis is expected to be accelerated due to the presence of hydroxide (B78521) ions, which are stronger nucleophiles than water.
The initial step in the hydrolysis of this compound can be represented by the following reaction:
(C₄H₉)₂Sn(OOCCH₃)₂ + H₂O ⇌ (C₄H₉)₂Sn(OH)(OOCCH₃) + CH₃COOH
Further hydrolysis can lead to the formation of dibutyltin (B87310) oxide. lupinepublishers.com The process of hydrolysis for organotin halides is thought to proceed through the formation of hydrated organotin cations, which then act as precursors to organotin hydroxides and oxides. acs.org A similar mechanism may be inferred for this compound.
Table 1: Hydrolysis Products of this compound
| Reactant | Condition | Major Products |
|---|---|---|
| This compound | Aqueous Solution | Dibutyltin Hydroxide Acetate (B1210297), Acetic Acid, Dibutyltin Oxide |
Degradation Pathways under Environmental Conditions
The environmental fate of this compound is governed by several degradation pathways, with light exposure and oxidation playing crucial roles.
Organotin compounds, in general, are subject to photodegradation. acs.orgresearchgate.net Exposure to ultraviolet (UV) radiation can initiate the cleavage of the tin-carbon bonds, leading to a stepwise dealkylation or dearomatization process. nih.gov This results in the formation of less substituted and generally less toxic organotin species, and ultimately, inorganic tin. acs.org While this compound is used as a stabilizer that can counteract decomposition by light and acid to some extent, it is not immune to photodegradation. atamanchemicals.combnt-chemicals.com
The presence of photosensitizers, such as titanium dioxide (TiO₂), can accelerate the photocatalytic degradation of organotin compounds. nih.gov This process involves the generation of highly reactive hydroxyl radicals (•OH) which can attack the organic groups attached to the tin atom, leading to their degradation. researchgate.netnih.gov Oxidation, driven by photochemically produced hydroxyl radicals, is a likely mechanism for the degradation of the butyl groups attached to the tin atom. acs.org
The degradation of this compound, through both hydrolysis and photodegradation, ultimately leads to the formation of more stable inorganic tin compounds. acs.orgiwaponline.com The sequential removal of the butyl groups from the tin atom results in the formation of monobutyltin (B1198712) species and finally inorganic tin. nih.goviwaponline.com
Dibutyltin oxide is a significant degradation product formed from the hydrolysis of this compound. reaxis.comlupinepublishers.com The reaction to form this compound from dibutyltin oxide and acetic acid is a reversible process, suggesting that under hydrolytic conditions, the equilibrium can shift back towards the formation of dibutyltin oxide. nih.govgoogle.com
This compound → Monobutyltin compounds → Inorganic tin salts and oxides
Table 2: Environmental Degradation Products of this compound
| Degradation Pathway | Influencing Factors | Key Intermediates and Final Products |
|---|---|---|
| Hydrolysis | Water, pH | Dibutyltin Oxide, Acetic Acid |
| Photodegradation | UV Light, Oxygen | Monobutyltin derivatives, Inorganic Tin |
Interactions with Other Chemical Species and Additives
This compound is known to interact with other chemical species, particularly in its application as a catalyst. These interactions can lead to synergistic effects and influence the chemical byproducts of the reactions it catalyzes.
This compound is frequently used in combination with other organotin catalysts, most notably Dibutyltin dilaurate. atamanchemicals.combnt-chemicals.com This combination is employed to achieve a faster curing speed in applications such as silicone sealants and polyurethane systems than can be achieved with Dibutyltin dilaurate alone. made-in-china.combnt-chemicals.comspecialchem.com this compound exhibits higher catalytic activity and reaction rates compared to Dibutyltin dilaurate. atamanchemicals.com
The synergistic effect of using these two catalysts together allows for a tailored curing profile. A common mixing ratio of this compound to Dibutyltin dilaurate is between 1:9 and 2:8. atamanchemicals.commade-in-china.combnt-chemicals.comhaotaichem.com This blend optimizes the reaction speed while managing other properties of the formulation.
Table 3: Comparison of Catalytic Activity
| Catalyst | Relative Catalytic Speed | Application Notes |
|---|---|---|
| Dibutyltin dilaurate | Standard | Commonly used benchmark catalyst. rsc.org |
| This compound | Higher | Provides faster curing times. atamanchemicals.comspecialchem.com |
A distinct characteristic of this compound is its noticeable odor of acetic acid. made-in-china.combnt-chemicals.com This is a direct consequence of the acetate groups in its molecular structure and its tendency to hydrolyze, which releases acetic acid. atamanchemicals.com In applications such as acetoxy silicone sealants, the curing process, catalyzed by this compound, involves a condensation reaction that liberates acetic acid. pengdagroup.com
Theoretical and Computational Studies of Di N Butyl Diacetoxy Tin
Molecular Modeling and Electronic Structure Calculations
Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of Di-n-butyl diacetoxy tin (DBTDA). These computational methods are used to predict the three-dimensional structure, stability, and distribution of electrons within the molecule.
Density Functional Theory (DFT) has been a primary method for simulating the molecular structure of DBTDA. researchgate.net Calculations have focused on identifying the most stable geometric arrangement, or conformer, of the molecule. Research combining spectroscopic measurements with molecular modeling has shown that due to intramolecular Sn···O interactions, the lowest energy conformer of DBTDA features an asymmetrically chelated structure where the acetate (B1210297) groups bind to the tin atom in an uneven manner. researchgate.net This stable conformation possesses a C2v symmetry. researchgate.net
Electronic structure calculations for similar diorganotin(IV) complexes have been performed to understand their reactivity. nih.gov These studies compute the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com From these orbital energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior, such as its hardness, chemical potential, and electrophilicity index. nih.govnih.gov
| Parameter | Description |
|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| Energy Gap (ΔE) | The difference between ELUMO and EHOMO; indicates chemical reactivity and stability. mdpi.com |
| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | Measures the resistance to change in electron distribution or charge transfer. |
| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. nih.gov |
Simulation of Reaction Mechanisms and Transition States
This compound is widely recognized as a catalyst, particularly in esterification, transesterification, and polyurethane formation. researchgate.netresearchgate.net Computational simulations are crucial for mapping the step-by-step pathways of these catalytic reactions and for identifying the high-energy transition states that govern the reaction rates.
The catalytic mechanisms for reactions involving organotin compounds are often investigated using DFT. rug.nlnih.gov One commonly proposed pathway for transesterification is the Lewis acid mechanism. rsc.org In this mechanism, the tin atom acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester. This interaction polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol. rsc.org
For the esterification of terephthalic acid and 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) catalyzed by a related dimethyl tin oxide, DFT calculations supported an intramolecular acyl-transfer mechanism. nih.govacs.org Mechanistic studies on similar monoalkyltin(IV) catalysts also point towards a mononuclear mechanism, where the rate-determining step is the carbon-oxygen bond breaking. rug.nl
The simulation of these reaction pathways involves locating the geometry and energy of all intermediates and, most importantly, the transition states. A transition state is a first-order saddle point on the potential energy surface and represents the energy maximum along the reaction coordinate. nih.gov Its structure provides a snapshot of the bond-breaking and bond-forming processes. The calculated energy difference between the reactants and the transition state, known as the activation energy barrier, is a key determinant of the reaction kinetics. nih.gov
Prediction of Spectroscopic Properties and Conformational Analysis
Computational methods are frequently used to predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for interpreting experimental data, assigning spectral peaks to specific molecular motions or atoms, and confirming the structures of different conformers.
DFT calculations have been successfully employed to simulate the vibrational spectra of the DBTDA molecule. researchgate.net These theoretical spectra have enabled a new and more precise attribution of the main absorption peaks observed in experimental IR spectra. researchgate.net This combined theoretical and experimental approach has confirmed that DBTDA adopts its asymmetrically chelated conformation in solvents such as carbon tetrachloride and supercritical CO2. researchgate.net
| Experimental Frequency (cm-1) | Calculated Frequency (cm-1) | Vibrational Assignment |
|---|---|---|
| ~2950 | ~2955 | C-H stretching (butyl groups) |
| ~1570 | ~1575 | Asymmetric COO- stretching |
| ~1410 | ~1415 | Symmetric COO- stretching |
| ~670 | ~675 | Sn-C stretching |
| ~610 | ~615 | O-C=O bending |
Note: Frequencies are approximate values based on typical spectra for organotin carboxylates; the calculated values support experimental assignments. researchgate.net
Conformational analysis through computational methods explores the different spatial arrangements of a molecule and their relative energies. For DBTDA, the asymmetrically chelated structure with C2v symmetry was identified as the lowest energy conformer. researchgate.net In addition to IR spectroscopy, NMR spectroscopy is a powerful tool for studying organotin compounds, with ¹¹⁹Sn NMR being particularly informative. researchgate.net The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number and geometry of the tin atom. researchgate.net An increase in the coordination number at the tin center typically causes the NMR signal to shift to a higher field (a lower ppm value). researchgate.net Computational models can predict these ¹¹⁹Sn chemical shifts, aiding in the characterization of different species that may exist in solution, such as monomers, dimers, or other oligomers. researchgate.net
Advanced Analytical Techniques for Characterization and Quantification in Complex Matrices
Chromatographic Methods for Separation and Identification
The separation and identification of organotin compounds from complex matrices are predominantly achieved through chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). analchemres.org
Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. However, organotin compounds like dibutyltin (B87310) are often polar and exhibit low volatility, making direct analysis difficult. analchemres.org Consequently, a derivatization step is typically required to convert them into more volatile and thermally stable analogues. analchemres.orgnih.gov Common derivatization procedures include:
Hydride Generation: Conversion of organotin compounds to their corresponding volatile hydrides (e.g., Bu2SnH2) using a reducing agent like sodium borohydride. oup.com
Alkylation: Ethylation using sodium tetraethylborate (NaBEt4) is a widely used method to create volatile tetraalkyltin derivatives suitable for GC analysis. nih.govresearchgate.netgcms.cz
Following separation on a capillary column (e.g., HP-5MS), various detectors are used for identification and detection. gcms.cz Mass Spectrometry (MS) is the most common, providing definitive identification based on mass-to-charge ratios and fragmentation patterns. researchgate.netgcms.cz Other selective detectors include Flame Photometric Detection (FPD) and Atomic Emission Detection (AED). nih.govgcms.cz Recent advancements have demonstrated the potential for analyzing underivatized chlorinated organotin compounds using GC coupled with a triple quadrupole mass spectrometer (GC-MS/MS), which simplifies sample preparation. analchemres.org
Liquid Chromatography (LC): LC methods, particularly HPLC and micro-liquid chromatography (µLC), offer the significant advantage of analyzing many organotin compounds without prior derivatization. epa.gov This reduces sample handling and potential sources of error.
Technique: Reversed-phase chromatography using a C18 column is a common approach for separating various organotin species. A gradient elution program, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of compounds with different polarities. epa.gov
Detection: The coupling of LC with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) is a highly sensitive and element-specific detection method that has become a technique of choice for organotin speciation. researchgate.net Electrospray Ionization Mass Spectrometry (ESI-MS) is also utilized, particularly with µLC systems (µLC-ESI-MS), for the detection of organotin cations. epa.gov
| Technique | Derivatization Required | Common Derivatization/Mobile Phase | Detector(s) | Reference |
|---|---|---|---|---|
| Gas Chromatography (GC) | Typically, Yes | Ethylation (Sodium tetraethylborate) or Hydride Generation | MS, FPD, MS/MS | analchemres.orgnih.govresearchgate.netgcms.cz |
| High-Performance Liquid Chromatography (HPLC) / Micro-Liquid Chromatography (µLC) | No | Gradient elution with methanol (B129727)–water–acetic acid mixtures | ICP-MS, ESI-MS | epa.govresearchgate.net |
Quantitative Analysis of Tin Species
Accurate quantification of specific tin species is crucial for assessing environmental contamination and exposure. Several analytical methods provide the sensitivity and selectivity required for trace-level determination.
The most robust methods for quantitative analysis often involve the hyphenation of a chromatographic separation technique with a highly sensitive detector. HPLC-ICP-MS, for instance, provides excellent detection limits, often in the sub-µg/L range. One study achieved detection limits between 0.14 and 0.57 µg Sn/L for 11 different organotin compounds. Similarly, GC-MS methods are widely used for quantification. researchgate.netgcms.cz
Calibration Strategies:
External Standard Approach: This method involves creating a calibration curve from standards of known concentrations and is commonly used with techniques like µLC-ES-ITMS. epa.gov
Isotope Dilution Mass Spectrometry (IDMS): IDMS is a powerful quantification technique that can yield highly accurate and precise results. gcms.cz It involves adding a known amount of an isotopically enriched standard (e.g., ¹¹⁹Sn-enriched dibutyltin) to the sample. gcms.cz By measuring the ratio of the natural isotope to the enriched isotope, the concentration of the analyte in the original sample can be determined with high accuracy, as it corrects for analyte losses during sample preparation and analysis. gcms.cz
Other techniques, such as graphite (B72142) furnace atomic absorption spectrometry (GFAAS), can also be employed for the quantitative analysis of dibutyltin compounds, with detection limits reported at 0.05 µg/mL. osha.gov
| Method | Analyte(s) | Matrix | Detection Limit | Reference |
|---|---|---|---|---|
| HPLC-ICP-MS | 11 Organotin Compounds | Workplace Air | 0.14–0.57 µg Sn/L | |
| GC-ECD | Dibutyltin & Tributyltin | Biological & Sediment | 1.0–2.0 ng/g (biological), 0.5–1.0 ng/g (sediment) | oup.com |
| GC-MS/MS | Butyl- and Phenyltins | Sediment | 0.23–22.11 pg/mL | researchgate.net |
| HPLC-HG-ETAAS | Dibutyltin | N/A (Standards) | 1.66 ng | rsc.org |
| GFAAS | Dibutyltin Oxide | Air | 0.05 µg/mL | osha.gov |
Challenges in Species-Specific Determination
The accurate speciation of organotin compounds like Di-n-butyl diacetoxy tin in complex matrices is fraught with challenges that span from sample collection to final detection.
Compound Instability and Transformation: A primary challenge is the stability of the organotin species during sampling, storage, and extraction. nih.gov Different organotin compounds can undergo transformations or cross-reactions, leading to the formation of new compounds that were not present in the original sample. For example, storage stability studies have shown potential degradation of some butyltin species over time. nih.gov
Matrix Interferences: Environmental and biological samples (e.g., sediments, tissues, water) are inherently complex. oup.comgcms.cz Co-extracted matrix components can interfere with chromatographic separation and detection, potentially masking the analyte signal or causing inaccurate quantification. epa.gov
Extraction and Derivatization Inefficiencies: The extraction of organotins from solid matrices like sediment and the efficiency of derivatization reactions (for GC analysis) are critical steps that can introduce errors. nih.gov The development of analytical methods often requires careful optimization of extraction solvents and derivatization conditions to ensure reliable and reproducible results. researchgate.net
Low Environmental Concentrations: Organotin compounds are often present at trace or ultra-trace levels in the environment, requiring highly sensitive analytical instrumentation and meticulous sample preparation to avoid contamination and achieve low detection limits. researchgate.netnih.gov
Availability of Standards: Accurate identification and quantification rely on the availability of pure analytical standards for each specific organotin species. The lack of certified standards for some organotin metabolites or degradation products can hinder accurate analysis. researchgate.net
Addressing these challenges requires a comprehensive approach, including the careful design of sampling and preservation protocols, the development of more efficient and selective extraction procedures, and the use of high-resolution analytical techniques like IDMS to ensure data accuracy. gcms.cznih.gov
Future Research Directions and Emerging Applications
Development of Novel Catalytic Systems Utilizing Di-n-butyl Diacetoxy Tin
The high catalytic activity of this compound makes it a foundational component for new catalytic systems. reaxis.com Research is moving towards creating more sophisticated catalysts that offer improved performance, selectivity, and environmental compatibility.
One promising avenue is the development of synergistic catalytic systems. This involves using DBTDA in combination with other catalysts, such as dibutyltin (B87310) dilaurate (DBTDL), to fine-tune reaction rates and material properties. bnt-chemicals.commade-in-china.com For instance, in polyurethane foam production, mixtures of DBTDA and DBTDL can be optimized to control the curing process, with the ratio of the two catalysts often being 1:9 or 2:8 to moderate the reaction and reduce the acetic acid odor associated with DBTDA. atamanchemicals.comnewtopchem.com
Another key area of future research is the heterogenization of DBTDA. By immobilizing the catalyst on solid supports like silica (B1680970) or polymers, researchers aim to facilitate its recovery and reuse, a critical step towards greener and more cost-effective industrial processes. newtopchem.com The development of nanostructured catalysts incorporating DBTDA is also being explored to maximize surface area and enhance reactivity. newtopchem.com Furthermore, the investigation of heterometallic systems, which combine tin with other metals like magnesium or titanium, could lead to catalysts with unique activities that surpass their single-metal counterparts. chemrxiv.org
Exploration of New Polymer and Material Formulations
This compound is a crucial catalyst in the production of a wide range of polymers, including polyurethanes, silicones, and polyesters. atamanchemicals.comnewtopchem.com Future research is focused on leveraging its catalytic properties to formulate new materials with advanced functionalities.
DBTDA's role as a catalyst for room-temperature vulcanizing (RTV) silicones, particularly in acetoxy-based sealants, is well-documented. bnt-chemicals.comspecialchem.com Its rapid catalytic speed is advantageous for applications requiring fast curing times. newtopchem.com Emerging research includes its use in synthesizing biodegradable polymers, such as polylactic acid (PLA), through ring-opening polymerization, and in developing high-performance elastomers and advanced coatings. newtopchem.com
A particularly innovative application is the use of DBTDA as a precursor for creating thin-film tin(IV) oxide gas-sensing materials via laser-assisted chemical vapor deposition. atamanchemicals.comchemicalbook.com This opens possibilities for its use in the electronics and sensor technology sectors.
| Polymer/Material Type | Role of this compound | Key Applications | Future Research Focus |
|---|---|---|---|
| Polyurethanes | Gel catalyst for polymerization and cross-linking. reaxis.com | Flexible and rigid foams, coatings, adhesives, elastomers. atamanchemicals.comnih.gov | Formulations with controlled curing profiles, bio-based polyols. |
| Silicones | Curing agent/catalyst for silanol (B1196071) condensation. reaxis.com | RTV sealants (especially acetoxy-type), elastomers, casting resins. bnt-chemicals.comatamanchemicals.com | High-performance sealants, medical-grade silicones. |
| Polyesters | Catalyst for esterification and transesterification. newtopchem.com | Biodegradable polymers (e.g., PLA), synthetic lubricants. bnt-chemicals.comnewtopchem.com | Sustainable polyester (B1180765) synthesis, recycled feedstock utilization. |
| Tin(IV) Oxide Films | Precursor material. chemicalbook.com | Gas-sensing materials. chemicalbook.com | Enhanced sensor sensitivity and selectivity. |
Mechanistic Studies of Specific Catalytic Pathways
A deeper understanding of how this compound catalyzes reactions at the molecular level is crucial for optimizing existing processes and designing new catalysts. Research in this area focuses on elucidating the precise steps involved in key catalytic cycles.
For organotin-catalyzed reactions, two primary mechanisms are generally proposed: the Lewis acid mechanism and the exchange/insertion mechanism. rsc.org
Lewis Acid Mechanism: The tin atom acts as a Lewis acid, coordinating to the carbonyl oxygen of an ester. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol. rsc.org
Exchange/Insertion Mechanism: This pathway involves an exchange of ligands between the catalyst and the reactants. For DBTDA, its labile acetate (B1210297) groups can be easily exchanged during the reaction, which is thought to contribute to its high reactivity compared to other organotin catalysts like dibutyltin dilaurate. newtopchem.comrsc.org
In silicone curing, DBTDA is understood to catalyze the silanol condensation reaction, leading to the formation of Si-O-Si crosslinks. reaxis.com Future mechanistic studies will likely employ advanced computational modeling and quantum mechanical calculations to map out reaction energy profiles, identify transition states, and clarify the role of the butyl and acetate ligands in the catalytic process. smolecule.com
Advanced Characterization of Intermediates and Reaction Products
Identifying the transient species formed during a catalytic reaction is key to validating proposed mechanisms. Future research will increasingly rely on advanced analytical techniques to characterize reaction intermediates and products involving this compound.
Studies have shown that organotin compounds can form intermediates with reactants, such as Sn-O-Si bonded species during silicone crosslinking. gelest.com In biological or environmental systems, DBTDA can undergo cleavage to form various butyltin derivatives. nih.gov Advanced, in-situ spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy, coupled with Nuclear Magnetic Resonance (NMR) and mass spectrometry, will be instrumental in observing these intermediates in real-time. smolecule.com This will provide direct evidence for catalytic mechanisms and help in developing strategies to control reaction pathways and minimize the formation of undesirable byproducts.
Role in Specialized Organic Synthesis (e.g., Tetrazole and Carbamate Synthesis)
Beyond its large-scale use in polymer chemistry, this compound is an effective catalyst for specialized reactions in organic synthesis, enabling the efficient construction of valuable chemical building blocks.
Research has demonstrated DBTDA's utility in synthesizing nitrogen-containing heterocyclic compounds. For example, it catalyzes the reaction between various nitriles and trimethylsilyl (B98337) azide (B81097) to form Wittenberger tetrazole derivatives, which are important scaffolds in medicinal chemistry. smolecule.com The compound is also highly efficient in catalyzing the formation of carbamates from isocyanates and alcohols, as well as urea (B33335) derivatives from aryl isocyanates and amines. smolecule.com These product classes have wide-ranging applications as pharmaceuticals, fungicides, and insecticides. smolecule.com
| Reaction Type | Reactants | Product | Significance |
|---|---|---|---|
| Tetrazole Synthesis | Nitriles, Trimethylsilyl azide | Wittenberger tetrazole derivatives | Valuable building blocks in medicinal chemistry and material science. smolecule.com |
| Carbamate Synthesis | Isocyanates, Alcohols | Carbamate derivatives | Used as fungicides, insecticides, and pharmaceutical agents. smolecule.com |
| Urea Synthesis | Aryl isocyanates, Amines | Urea derivatives | Intermediates for pharmaceuticals, dyes, and plastics. smolecule.com |
Comparative Studies with Analogous Organogermanium Compounds
The search for catalysts with lower toxicity profiles has prompted interest in alternatives to organotin compounds. chemrxiv.org Organogermanium compounds have emerged as one such class of materials, valued as building blocks for functional molecules. nih.gov
Future research will necessitate direct comparative studies between this compound and its organogermanium analogs. These studies would systematically evaluate key performance metrics for specific catalytic applications, such as polyurethane and silicone production. The goal is to determine if organogermanium catalysts can match or exceed the efficiency and selectivity of DBTDA while offering a more favorable environmental and toxicological profile. Such research is critical for guiding the development of the next generation of industrial catalysts.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Di-n-butyl diacetoxy tin, and how can reaction conditions be systematically optimized?
- Methodological Answer : this compound is typically synthesized via transesterification or direct acetylation of dibutyltin oxide. Key parameters include solvent polarity (e.g., ethanol or acetonediaehyde), stoichiometric ratios of acetic anhydride to dibutyltin oxide (≥2:1), and temperature control (60–80°C). Solvent screening via factorial design (e.g., using MINITAB) can identify optimal dielectric constants for intermediate stability . Kinetic studies recommend monitoring reaction progress via <sup>119</sup>Sn NMR to track tin coordination shifts .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Avoid skin/eye contact; wash with soap/water if exposed. For spills, absorb with inert materials (e.g., silica gel) and dispose as hazardous waste. Storage requires airtight containers in dry, ventilated areas away from oxidizers . Emergency protocols include consulting SDS sections 4 (first aid) and 5 (firefighting), with specific attention to tin compound toxicity .
Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodological Answer :
- Purity : TGA (thermal stability up to 200°C) and HPLC (retention time comparison with standards).
- Structure : <sup>1</sup>H/<sup>13</sup>C NMR for acetate and butyl group signals; <sup>119</sup>Sn NMR for tin coordination (δ ~200–300 ppm). X-ray crystallography confirms octahedral geometry in solid state .
Advanced Research Questions
Q. How does this compound function as a catalyst in polyurethane curing, and what factors influence its activity?
- Methodological Answer : It accelerates urethane formation via Lewis acid catalysis, coordinating to isocyanate groups. Activity depends on:
- Solvent polarity : Non-polar solvents (e.g., toluene) enhance tin’s electrophilicity.
- Temperature : Optimal activity at 50–70°C; higher temperatures risk thermal decomposition.
- Co-catalysts : Synergy with amines (e.g., DABCO) reduces gelation time. Kinetic studies using FTIR track NCO consumption rates .
Q. What mechanisms explain conflicting data on the stereoselectivity of this compound in α-acetoxylation reactions?
- Methodological Answer : Contradictions arise from competing pathways (isolated vs. connected reaction models). For example:
- Isolated model : Stereoselectivity driven by axial attack on iodine intermediates (cis products dominant, ~70% yield) .
- Connected model : Epimerization post-acetoxylation redistributes products (trans/cis ratio shifts with reaction time). Rate constants (ktrans = 0.0117, kcis = 0.00255) were resolved via HPLC and kinetic modeling .
Q. What are the environmental degradation pathways of this compound, and how can its persistence be mitigated?
- Methodological Answer : Degradation occurs via hydrolysis (pH-dependent) or photolysis. Key findings:
- Hydrolysis : Half-life <1 day at pH 10 (acetate groups hydrolyze to dibutyltin oxide).
- Photolysis : UV exposure cleaves Sn-O bonds, forming volatile butyltin species. Mitigation strategies include nanofiltration (e.g., NF99 membrane, 86% TOC removal at pH 10) and ozonation to fragment tin-carbon bonds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
